REACTION_CXSMILES
|
[CH:1]1([C:4]([C:6]2[CH:11]=[CH:10][C:9]([Cl:12])=[CH:8][CH:7]=2)=O)[CH2:3][CH2:2]1.[NH:13]1[CH:17]=[CH:16][N:15]=[CH:14]1>C(Cl)Cl>[Cl:12][C:9]1[CH:8]=[CH:7][C:6]([C:4]2[C:14]3[N:13]([CH:17]=[CH:16][N:15]=3)[CH2:2][CH2:3][CH:1]=2)=[CH:11][CH:10]=1
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Name
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|
Quantity
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25 g
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Type
|
reactant
|
Smiles
|
C1(CC1)C(=O)C1=CC=C(C=C1)Cl
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Name
|
|
Quantity
|
50 g
|
Type
|
reactant
|
Smiles
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N1C=NC=C1
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Name
|
|
Quantity
|
0 (± 1) mol
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Type
|
solvent
|
Smiles
|
C(Cl)Cl
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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CUSTOM
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Details
|
followed by crystallization from ether
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Name
|
|
Type
|
product
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Smiles
|
ClC1=CC=C(C=C1)C=1C=2N(CCC1)C=CN2
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Source
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Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |